Fluorine-Driven Lipophilicity and Polar Surface Area Shift
The 5-fluoro substituent in the target compound increases both molecular weight and hydrogen‑bond acceptor count relative to the non‑fluorinated analog 5-isobutylpyridin‑3‑amine. The target compound exhibits an XLogP3 of 2.3 and a TPSA of 24.9 Ų [1], whereas the non‑fluorinated analog, lacking the electronegative fluorine, is expected to have a lower XLogP (class-level prediction: fluorine substitution on pyridine typically increases logP by 0.3–0.5 units) and a reduced TPSA due to the absence of the additional hydrogen‑bond acceptor [2]. The hydrogen‑bond acceptor count increases from 2 (non‑fluorinated) to 3 (fluorinated), directly influencing solvation free energy and protein‑ligand interaction potential.
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 2.3; TPSA = 24.9 Ų; H‑bond acceptors = 3 |
| Comparator Or Baseline | 5‑Isobutylpyridin‑3‑amine: H‑bond acceptors = 2; XLogP3 not independently reported but predicted lower |
| Quantified Difference | Increase of 1 H‑bond acceptor; ΔMW = +18 g/mol; estimated ΔXLogP3 ≈ +0.3 to +0.5 (class-level inference from fluoropyridine series) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) [1]; comparator properties from vendor datasheet |
Why This Matters
The distinct lipophilicity and hydrogen‑bond acceptor profile of the 5‑fluoro compound modulates membrane permeability and target‑binding enthalpy, making it non‑interchangeable with the non‑fluorinated analog in any SAR‑driven program.
- [1] PubChem. (2025). Compound Summary for CID 130485397: 5-Fluoro-N-(2-methylpropyl)pyridin-3-amine. National Center for Biotechnology Information. View Source
- [2] Gouverneur, V., & Müller, K. (Eds.). (2012). Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press. Chapter 3: Physicochemical Properties of Fluorinated Compounds. View Source
